molecular formula C9H12N2O3S B1300286 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid CAS No. 353779-69-8

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B1300286
CAS No.: 353779-69-8
M. Wt: 228.27 g/mol
InChI Key: FVPCIQWWRVJOJG-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals the complexity inherent in its molecular structure through the designation 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid. This nomenclature system provides a precise description of the molecular connectivity, indicating the presence of a pentanoic acid backbone substituted at the 5-position with both an oxo group and an amino substituent derived from 4-methyl-1,3-thiazole. The molecular formula C₉H₁₂N₂O₃S encapsulates the elemental composition, revealing the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 228.27 grams per mole. The structural organization demonstrates the integration of multiple functional groups within a single molecular framework, including the thiazole heterocycle, amide linkage, ketone functionality, and carboxylic acid terminus.

The systematic analysis of the molecular formula reveals important structural features that contribute to the compound's overall properties and reactivity patterns. The presence of two nitrogen atoms indicates the incorporation of both the thiazole ring nitrogen and the amino linkage connecting the heterocycle to the pentanoic acid chain. The three oxygen atoms are distributed among the carboxylic acid group, the ketone functionality at the 5-position, and the amide carbonyl group, creating multiple sites for hydrogen bonding and potential coordination with metal centers. The sulfur atom within the thiazole ring contributes to the electron density distribution and aromatic character of the heterocyclic system, influencing both the electronic properties and the conformational preferences of the molecule.

Structural Parameter Value
Molecular Formula C₉H₁₂N₂O₃S
Molecular Weight 228.27 g/mol
Chemical Abstracts Service Number 353779-69-8
Number of Rotatable Bonds 6
Number of Hydrogen Bond Donors 2
Number of Hydrogen Bond Acceptors 5

Properties

IUPAC Name

5-[(4-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-6-5-15-9(10-6)11-7(12)3-2-4-8(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPCIQWWRVJOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid typically involves:

  • Step 1: Construction of the 4-methyl-1,3-thiazole ring
    The thiazole ring is generally synthesized via cyclization reactions involving α-haloketones and thioamides or related sulfur- and nitrogen-containing precursors. The methyl substitution at the 4-position is introduced either by using methylated starting materials or by methylation post-ring formation.

  • Step 2: Amination and coupling to the pentanoic acid backbone
    The amino group at the 2-position of the thiazole is functionalized to form an amide or amine linkage with the 5-oxopentanoic acid moiety. This is often achieved by coupling reactions between the thiazolyl amine and a protected or activated form of 5-oxopentanoic acid (e.g., acid chloride or ester derivatives).

  • Step 3: Deprotection and purification
    If protecting groups are used on the acid or amine functionalities, these are removed under controlled conditions to yield the free acid form. Purification is typically done by recrystallization or chromatographic methods.

Specific Synthetic Routes

Cyclization Route for Thiazole Formation
  • Starting from 4-methylthioamide derivatives and α-haloketones, the thiazole ring is formed by heating in polar solvents such as ethanol or DMF under reflux conditions.
  • The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by ring closure and elimination of halide.
Coupling to 5-Oxopentanoic Acid
  • The 5-oxopentanoic acid or its activated derivative (e.g., 5-oxopentanoyl chloride) is reacted with the 2-amino group of the thiazole under mild basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF.
  • Coupling agents such as DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be used to facilitate amide bond formation.
  • Reaction temperature is typically maintained at room temperature to 40°C to optimize yield and minimize side reactions.
Purification and Characterization
  • The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Final purification may involve recrystallization from suitable solvents (e.g., ethanol/water).
  • Characterization is performed by NMR, IR, and mass spectrometry to confirm structure and purity.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Thiazole ring formation 4-methylthioamide + α-haloketone Ethanol or DMF Reflux (80-120°C) 70-85 Cyclization via nucleophilic attack
Activation of 5-oxopentanoic acid SOCl2 or oxalyl chloride (to acid chloride) DCM or THF 0-5°C 80-90 Acid chloride formation
Coupling reaction Thiazolyl amine + acid chloride + base DCM or DMF RT to 40°C 75-90 Amide bond formation
Purification Silica gel chromatography Ethyl acetate/hexane Ambient - Recrystallization optional

Research Findings and Optimization Notes

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and purity.
  • Coupling Efficiency: Use of carbodiimide coupling agents with additives like Oxyma or HOBt improves amide bond formation efficiency and reduces racemization.
  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance solubility of reactants and improve yields in coupling steps.
  • Temperature Control: Maintaining mild temperatures during coupling prevents decomposition of sensitive thiazole moieties.
  • Purity: Final product purity typically exceeds 95% after chromatographic purification, suitable for pharmaceutical or biochemical applications.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituent/Modification Molecular Formula Key Properties/Activities Evidence Source
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid 3-Methylphenyl group C₁₂H₁₅NO₃ Demonstrates moderate solubility; used in metabolic studies
5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid 4-Methoxyphenyl, dimethyl substitution C₁₄H₁₉NO₄ Enhanced lipophilicity; potential anticancer activity
5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid Benzimidazole ring substitution C₁₂H₁₄N₄O₃ High binding affinity to nucleic acids; antiviral applications
5-[Methyl(1,3-thiazol-2-yl)amino]-5-oxopentanoic acid Methyl-thiazole substitution C₉H₁₁N₃O₃S Improved metabolic stability; enzyme inhibition potential
5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid Acylated aniline group C₁₆H₂₁N₃O₄ Low cytotoxicity; used as a synthetic intermediate

Structural and Functional Differences

Heterocyclic vs. Aromatic Substituents :

  • The thiazole ring in the target compound provides electron-withdrawing effects and π-π stacking capabilities, enhancing interactions with biological targets compared to phenyl or benzimidazole analogs .
  • Benzimidazole-containing analogs (e.g., ) exhibit stronger nucleic acid binding due to planar aromatic systems, whereas methoxyphenyl derivatives (e.g., ) prioritize lipophilicity for membrane penetration.

Impact on Solubility and Bioavailability: The carboxylic acid group in all analogs ensures moderate aqueous solubility. However, dimethyl substitution in 5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid increases logP, reducing solubility but enhancing cell permeability . Thiazole-containing compounds (e.g., ) balance solubility and bioavailability due to the polarizable sulfur atom.

Biological Activity: Thiazole derivatives show promise in enzyme inhibition (e.g., kinases) due to the sulfur atom’s nucleophilic interactions . Iodophenyl-substituted analogs (e.g., 5-((2-iodophenyl)amino)-5-oxopentanoic acid) demonstrate cytotoxicity in cancer cell lines (IC₅₀ < 10 µM), attributed to halogen-mediated DNA intercalation .

Metabolic and Pharmacokinetic Profiles

  • Metabolic Stability: Thiazole-containing compounds exhibit slower hepatic clearance compared to phenyl analogs, as observed in Pseudomonas sp. LD2 degradation studies of carbazole metabolites (e.g., 5-(2-aminophenyl)-5-oxopentanoic acid) .
  • Toxicity: Limited toxicological data exist for thiazole derivatives, though related compounds like 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone lack comprehensive safety profiles .

Biological Activity

5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a compound that has garnered attention due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C8H10N2O3SC_8H_{10}N_2O_3S, with a molecular weight of approximately 206.24 g/mol. It features a thiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₀N₂O₃S
Molecular Weight206.24 g/mol
Density1.5 g/cm³
Boiling Point400.6 °C
Flash Point196.1 °C

The biological activities of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can be attributed to several mechanisms:

  • Inflammation Modulation : Research indicates that compounds containing thiazole rings can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of this pathway may lead to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18 .
  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens, suggesting that this compound may exhibit similar effects. The mechanism often involves disrupting bacterial cell wall synthesis or function .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially through the modulation of oxidative stress pathways and neuroinflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or structurally similar to 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid.

Study 1: NLRP3 Inflammasome Inhibition

A study highlighted the role of thiazole derivatives in modulating the NLRP3 inflammasome in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The administration of these compounds resulted in decreased neuronal pyroptosis and improved cognitive functions in animal models .

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that thiazole-containing compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial growth through interference with metabolic pathways .

Study 3: Neuroprotection in Ischemic Models

Research showed that the application of thiazole derivatives in ischemia models reduced infarct size and improved neurological outcomes. This effect was attributed to their ability to enhance antioxidant defenses and inhibit inflammatory responses .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a thiazole-amine derivative with a pentanoic acid precursor. For example, analogous compounds are synthesized via cyclization reactions using POCl₃ as a catalyst under reflux (85°C for 5 hours) . Optimization may include adjusting stoichiometry, solvent (e.g., acetic acid for cyclization ), or temperature to improve yields (e.g., 72% yield reported for similar thiadiazole derivatives ).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) can confirm substituent positions (e.g., δ 1.50–1.56 ppm for methylene groups in pentanoic acid chains ).
  • HPLC-DAD : Used to assess purity (>98%) and quantify active ingredients, as demonstrated for structurally related triazole-thiadiazole hybrids .
  • IR Spectroscopy : Validates functional groups like carbonyl (C=O) and amide (N-H) bonds .

Q. How stable is this compound under varying storage conditions, and what degradation products might form?

  • Methodology : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC or LC-MS analysis. For example, related 6-hydroxy-tetramethylchromane derivatives showed sensitivity to oxidation, requiring storage at -20°C in inert atmospheres .

Advanced Research Questions

Q. What strategies are employed to evaluate the pharmacological activity of this compound, particularly in receptor binding or enzyme inhibition assays?

  • Methodology :

  • In vitro assays : Competitive binding studies (e.g., dopamine D2 or serotonin 5-HT3 receptors ) using radiolabeled ligands.
  • Enzyme inhibition : Kinetic assays measuring IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases, as seen in thiazole-based anticancer agents .

Q. How can molecular docking and QSAR models predict the biological relevance of structural modifications to this compound?

  • Methodology :

  • Docking simulations : Software like AutoDock Vina evaluates binding affinity to active sites (e.g., interactions with 5-HT3 receptor residues ).
  • QSAR : Correlates electronic (e.g., logP) or steric parameters with activity. For example, thiadiazole derivatives showed enhanced antimicrobial activity with electron-withdrawing groups .

Q. What contradictions exist in reported data on this compound’s synthesis or bioactivity, and how can they be resolved?

  • Case Study : Variability in synthetic yields (e.g., 72% vs. lower yields in analogous reactions ) may arise from impurities in starting materials or solvent choice. Resolution involves rigorous purification (e.g., recrystallization from DMF/acetic acid ) or alternative catalysts.
  • Bioactivity Discrepancies : Divergent IC₅₀ values across studies may reflect assay conditions (e.g., cell line specificity). Standardized protocols (e.g., NIH/NCGC guidelines) are recommended .

Q. How does the thiazole moiety influence the compound’s pharmacokinetic properties, such as solubility or metabolic stability?

  • Methodology :

  • Solubility : Measured via shake-flask method in PBS (pH 7.4); thiazole rings often reduce aqueous solubility but improve lipid membrane penetration .
  • Metabolic Stability : Liver microsome assays quantify CYP450-mediated degradation. Methyl substituents on the thiazole may slow metabolism, as seen in related compounds .

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